MAO-A vs. MAO-B Isozyme Selectivity: Quantitative Head-to-Head Comparison
This compound demonstrates a clear selectivity window for the MAO-A isoform over MAO-B. In a defined enzymatic assay, the IC50 for human recombinant MAO-A (7.60 nM) was approximately 21-fold lower (more potent) than the IC50 for human recombinant MAO-B (160 nM) [1]. This contrasts with the broader benzoxathiolone class, where most analogs are described as potent MAO-B inhibitors with substantially weaker activity against MAO-A [2].
| Evidence Dimension | Inhibitory potency (IC50) against human recombinant MAO isoforms |
|---|---|
| Target Compound Data | Human MAO-A IC50 = 7.60 nM; Human MAO-B IC50 = 160 nM |
| Comparator Or Baseline | MAO-B isoform as internal comparator; class-level baseline of benzoxathiolones described as MAO-B-selective |
| Quantified Difference | Approximately 21-fold selectivity for MAO-A over MAO-B (160 nM / 7.60 nM) |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); detection: hydrogen peroxide production after 1 hr [1] |
Why This Matters
This selectivity profile is distinct from the majority of benzoxathiolone derivatives and is critical for applications requiring preferential MAO-A inhibition without concomitant MAO-B blockade.
- [1] BindingDB. Entry BDBM50075960: IC50 data for human recombinant MAO-A (7.60 nM) and MAO-B (160 nM). Curated by ChEMBL. 2016. View Source
- [2] Mostert S, Petzer A, Petzer JP. Inhibition of monoamine oxidase by benzoxathiolone analogues. Bioorganic & Medicinal Chemistry Letters. 2016;26(4):1200-1203. View Source
